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Sucrose heptamyristate - 94031-24-0

Sucrose heptamyristate

Catalog Number: EVT-12792650
CAS Number: 94031-24-0
Molecular Formula: C110H204O18
Molecular Weight: 1814.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sucrose heptamyristate is a non-ionic surfactant and a derivative of sucrose, characterized by the esterification of sucrose with seven myristic acid molecules. It is primarily used in pharmaceutical and cosmetic formulations due to its emulsifying properties. This compound belongs to the class of glycosides, which are organic compounds formed from a sugar and another functional group.

Source

Sucrose heptamyristate is synthesized from sucrose, a disaccharide composed of glucose and fructose, and myristic acid, a saturated fatty acid with a 14-carbon chain. The synthesis typically involves chemical reactions that facilitate the esterification process.

Classification

This compound is classified as:

  • Chemical Class: Glycoside
  • Functional Group: Ester
  • Surfactant Type: Non-ionic surfactant
Synthesis Analysis

The synthesis of sucrose heptamyristate involves several methods, primarily focusing on the esterification of sucrose with myristic acid.

Methods

  1. Direct Esterification:
    • Sucrose is reacted with myristic acid in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
    • The reaction typically requires high temperatures and may involve the removal of water to drive the reaction to completion.
  2. Enzymatic Synthesis:
    • Lipases can be used to catalyze the reaction between sucrose and myristic acid under mild conditions, which can enhance specificity and yield while reducing side reactions.

Technical Details

  • Reaction Conditions: Temperature ranges from 100°C to 150°C for direct synthesis; enzymatic reactions may occur at lower temperatures (30°C to 60°C).
  • Purification: The product is purified through methods such as crystallization or chromatography to remove unreacted substrates and by-products.
Molecular Structure Analysis

Structure

Sucrose heptamyristate consists of a sucrose backbone with seven myristic acid chains attached via ester linkages. The molecular structure can be represented as follows:

\text{C}_{14}\text{H}_{28}\text{O}_2+\text{C}_{12}\text{H}_{22}\text{O}_{11}\rightarrow \text{C}_{14}\text{H}_{28}\text{O}_2\text{ C}_{12}\text{H}_{22}\text{O}_{11})_7}

Data

  • Molecular Formula: C_{94}H_{182}O_{21}
  • Molecular Weight: Approximately 1,800 g/mol
  • Functional Groups: Multiple ester groups derived from myristic acid.
Chemical Reactions Analysis

Sucrose heptamyristate can undergo various chemical reactions typical for esters:

  1. Hydrolysis:
    • In the presence of water and an acid or base catalyst, sucrose heptamyristate can revert to sucrose and myristic acid.
  2. Transesterification:
    • The compound can react with other alcohols or phenols to form different esters.

Technical Details

  • Hydrolysis Reaction:
\text{C}_{94}\text{H}_{182}\text{O}_{21}+\text{H}_2\text{O}\rightarrow \text{C}_{12}\text{H}_{22}\text{O}_{11}+7\text{C}_{14}\text{H}_{28}\text{O}_2
Mechanism of Action

The mechanism of action for sucrose heptamyristate primarily involves its role as an emulsifier in formulations.

Process

  1. Emulsification:
    • Sucrose heptamyristate reduces surface tension between immiscible liquids (oil and water), allowing for stable emulsions.
  2. Stabilization:
    • It forms a protective layer around dispersed droplets, preventing coalescence and enhancing the stability of emulsions in pharmaceutical and cosmetic products.

Data

  • Emulsifying efficiency can be quantified by measuring droplet size distribution in emulsions stabilized by sucrose heptamyristate.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder or flakes
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Melting Point: Typically around 60°C to 70°C depending on purity

Chemical Properties

  • pH Stability Range: Stable in neutral to slightly acidic environments
  • Thermal Stability: Decomposes at elevated temperatures above 200°C
  • Reactivity: Reacts with strong acids or bases during hydrolysis.
Applications

Sucrose heptamyristate has several scientific uses:

  1. Pharmaceutical Formulations:
    • Used as an emulsifier in creams, ointments, and lotions to improve texture and stability.
  2. Cosmetic Products:
    • Commonly incorporated into skin care products for its moisturizing properties and ability to enhance the spreadability of formulations.
  3. Food Industry:
    • Employed as an emulsifying agent in food products, although its use is less common compared to other emulsifiers.

Properties

CAS Number

94031-24-0

Product Name

Sucrose heptamyristate

IUPAC Name

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tri(tetradecanoyloxy)oxan-2-yl]oxy-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)oxolan-2-yl]methyl tetradecanoate

Molecular Formula

C110H204O18

Molecular Weight

1814.8 g/mol

InChI

InChI=1S/C110H204O18/c1-8-15-22-29-36-43-50-57-64-71-78-85-97(112)119-93-96-105(123-100(115)88-81-74-67-60-53-46-39-32-25-18-11-4)108(126-103(118)91-84-77-70-63-56-49-42-35-28-21-14-7)110(127-96,94-120-98(113)86-79-72-65-58-51-44-37-30-23-16-9-2)128-109-107(125-102(117)90-83-76-69-62-55-48-41-34-27-20-13-6)106(124-101(116)89-82-75-68-61-54-47-40-33-26-19-12-5)104(95(92-111)121-109)122-99(114)87-80-73-66-59-52-45-38-31-24-17-10-3/h95-96,104-109,111H,8-94H2,1-7H3/t95-,96-,104-,105-,106+,107-,108+,109-,110+/m1/s1

InChI Key

XQJYXYBLMYFQOY-WIKZPNJNSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

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